molecular formula C22H20N6O B4850621 2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4850621
M. Wt: 384.4 g/mol
InChI Key: ZWJCIVIGGPJCQY-UHFFFAOYSA-N
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Description

2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the phenoxy group, and the construction of the triazoloquinazoline core. Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted triazoloquinazolines.

Scientific Research Applications

2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent.

    Industry: It may be used in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline include other triazoloquinazolines and pyrazole derivatives. These compounds may share structural features and biological activities but can differ in their specific properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[(4-propan-2-ylphenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15(2)16-7-9-17(10-8-16)29-14-27-12-11-20(25-27)21-24-22-18-5-3-4-6-19(18)23-13-28(22)26-21/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJCIVIGGPJCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
Reactant of Route 4
2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-(1-{[4-(propan-2-yl)phenoxy]methyl}-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

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